molecular formula C11H11ClN4O B5731008 N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5731008
M. Wt: 250.68 g/mol
InChI Key: RVENZTWIDBDKMP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as "CLP" is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CLP involves the inhibition of various signaling pathways that are involved in the initiation and progression of various diseases. It has been found to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. CLP also inhibits the MAPK pathway, which is involved in the regulation of cell growth and differentiation. Additionally, CLP has been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
CLP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of various inflammatory diseases. CLP has also been found to inhibit tumor growth and angiogenesis by targeting specific signaling pathways in cancer cells. Additionally, CLP has been found to exhibit anti-oxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

The advantages of using CLP in lab experiments include its high purity and specificity towards specific signaling pathways. Additionally, CLP has been found to exhibit low toxicity towards normal cells, making it a potential therapeutic agent for various diseases. However, the limitations of using CLP in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on CLP. One potential direction is to study the synergistic effects of CLP with other therapeutic agents in the treatment of various diseases. Additionally, the development of novel delivery systems for CLP could enhance its therapeutic efficacy. Further studies are also needed to elucidate the exact mechanism of action of CLP and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of CLP involves a multi-step process that includes the reaction of 2-chloropyridine with ethyl hydrazinecarboxylate to form 5-chloro-2-(ethylcarbamoyl)pyridine. This intermediate is then reacted with 2-bromo-3-nitropyrazine to form the final product, N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide. The purity of the final product is determined by spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

CLP has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Several studies have shown that CLP inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of various inflammatory diseases. CLP has also been found to inhibit tumor growth and angiogenesis by targeting specific signaling pathways in cancer cells.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-2-16-6-5-9(15-16)11(17)14-10-4-3-8(12)7-13-10/h3-7H,2H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVENZTWIDBDKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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